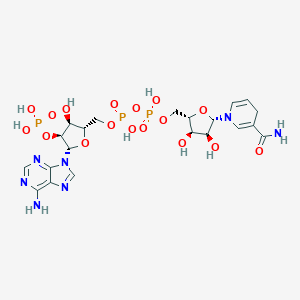
4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine, often involves condensation reactions, cyclization, and substitution reactions. For instance, compounds have been synthesized through the condensation of amino components with brominated compounds or through the reaction of aromatic amines with sodium thiocyanate, leading to thiazole derivatives (Colella et al., 2018).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These techniques help in establishing the 3D molecular structure, confirming the presence of specific functional groups, and understanding the intermolecular interactions responsible for the stability of the crystal structure (Hema et al., 2020).
Applications De Recherche Scientifique
Synthesis and Reactivity
Fascinating Variability in Chemistry and Properties : A review on the chemistry of compounds containing benzothiazole structures, including "4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine", discusses their preparation, properties, and applications in creating complex compounds. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential interest for further investigation in unknown analogues (Boča, Jameson, & Linert, 2011).
Modern Approaches to Benzothiazole Derivatives : Discusses trends in the synthesis and transformations of benzothiazole derivatives, highlighting their significance as biologically active and industrially demanded compounds. The review mentions the utility of such compounds for developing new drugs and materials, suggesting a high potential for innovative applications (Zhilitskaya, Shainyan, & О. Yarosh, 2021).
Biological and Environmental Applications
Antioxidant Capacity and Chemical Reactivity : A study on antioxidant assays indicates the potential chemical reactivity of benzothiazole derivatives in forming coupling adducts with radicals. This points to a broader application in studying antioxidant capacity and understanding reaction pathways in biological systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Impact of Brominated Compounds : Although not directly related to "4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine", research on brominated compounds' concentrations, toxicokinetics, and toxicodynamics in the environment provides context for understanding the broader implications of using brominated chemical structures. This includes their occurrence as intermediates in synthesis and degradation products, highlighting the need for comprehensive studies on their environmental impact (Koch & Sures, 2018).
Propriétés
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2OS/c9-4-1-3(15-8(10,11)12)2-5-6(4)14-7(13)16-5/h1-2H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJJOPHHBHLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
CAS RN |
144631-82-3 |
Source


|
| Record name | Bromoriluzole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144631823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BROMORILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MHR4TU22X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)